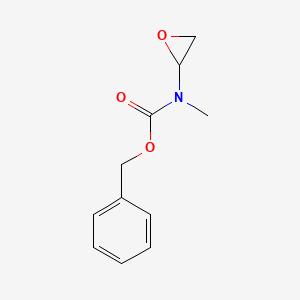

Benzyl methyl(oxiran-2-yl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

benzyl N-methyl-N-(oxiran-2-yl)carbamate |

InChI |

InChI=1S/C11H13NO3/c1-12(10-8-14-10)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

InChI Key |

OWUWFJJXQAWCIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CO1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Reactivity of the Epoxide Ring in Benzyl methyl(oxiran-2-yl)carbamate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

Benzyl methyl(oxiran-2-yl)carbamate (CAS: 2167598-54-9) represents a highly specialized and synthetically valuable class of chemical building blocks known as 1-aminoepoxides or N-oxiranyl carbamates[1]. In typical organic frameworks, an amine directly attached to an epoxide ring is inherently unstable, rapidly collapsing into an iminium ion and an alkoxide. However, the strategic incorporation of a carboxybenzyl (Cbz) protecting group fundamentally alters the electronic landscape of this molecule, granting it sufficient stability for isolation and subsequent functionalization. This whitepaper dissects the structural dynamics, divergent reactivity pathways, and practical laboratory protocols for harnessing this unique electrophile in advanced synthetic campaigns.

Part 1: Structural Dynamics and Electronic Stabilization

The defining feature of Benzyl methyl(oxiran-2-yl)carbamate is the C2 carbon of the oxirane ring, which functions as a masked hemiaminal. The stability of this system is governed by competing stereoelectronic orbital interactions.

In an unprotected 1-aminoepoxide, the nitrogen lone pair (

Orbital interactions stabilizing the N-oxiranyl carbamate system.

Part 2: Divergent Reactivity Profiles

The reactivity of Benzyl methyl(oxiran-2-yl)carbamate is highly condition-dependent, offering synthetic chemists a bifurcated pathway for molecular assembly.

Pathway A: Regioselective Nucleophilic Ring Opening (Basic/Neutral Conditions)

Under basic or neutral conditions, the epoxide behaves as a standard electrophile. Incoming nucleophiles (e.g., thiols, primary/secondary amines) preferentially attack the less sterically hindered C3 position (the terminal methylene)[3]. This

Pathway B: Electrophilic Activation and N-Acyl Iminium Trapping (Acidic Conditions)

The true synthetic power of N-oxiranyl carbamates is unlocked under Lewis acidic conditions. Oxophilic Lewis acids (such as

Divergent reactivity pathways of Benzyl methyl(oxiran-2-yl)carbamate.

Part 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and procedural step is grounded in mechanistic causality.

Protocol 1: Regioselective Nucleophilic Ring Opening (Thiolysis)

Objective : Synthesize a

-

Preparation : Dissolve Benzyl methyl(oxiran-2-yl)carbamate (1.0 equiv) in anhydrous methanol (0.2 M).

-

Causality: Methanol serves as a polar protic solvent, stabilizing the transition state during the

epoxide opening.

-

-

Activation : Add triethylamine (

, 1.2 equiv) followed by the desired thiol (R-SH, 1.1 equiv) at 0 °C.-

Causality:

deprotonates the thiol to generate a highly nucleophilic thiolate anion. This ensures rapid and regioselective attack at the less hindered C3 position while maintaining a basic environment to prevent acid-catalyzed degradation of the resulting hemiaminal[3].

-

-

Monitoring : Stir the reaction while warming to room temperature. Monitor via TLC (Hexanes/EtOAc). The complete consumption of the UV-active starting material validates the forward progression of the reaction.

-

Quenching & Isolation : Concentrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over

, and purify via flash chromatography.

Protocol 2: Lewis Acid-Mediated N-Acyl Iminium Trapping

Objective : Form a new C-C bond at the C2 position using allyltrimethylsilane.

-

Preparation : Dissolve the carbamate (1.0 equiv) and allyltrimethylsilane (2.0 equiv) in anhydrous dichloromethane (

, 0.1 M) under an argon atmosphere. Cool to -78 °C.-

Causality:

is a non-coordinating solvent, ensuring the Lewis acid interacts exclusively with the epoxide oxygen. The cryogenic temperature prevents the highly reactive N-acyl iminium ion from undergoing undesired oligomerization or elimination pathways[4].

-

-

Activation : Dropwise addition of Boron trifluoride diethyl etherate (

, 1.1 equiv).-

Causality:

triggers the C2-O bond cleavage, generating the transient N-acyl iminium ion, which is immediately trapped by the localized

-

-

Quenching : After 1 hour, quench the reaction strictly at -78 °C by adding saturated aqueous

.-

Causality: Immediate neutralization of the Lewis acid at cryogenic temperatures prevents the reverse reaction or degradation of the acid-sensitive product during the warmup phase.

-

-

Isolation : Extract the aqueous layer with

, dry the combined organics over

Part 4: Quantitative Data Summary

The following table summarizes the expected regioselectivity and yields based on the applied reaction conditions, demonstrating the highly predictable nature of this building block.

| Reaction Pathway | Reagents & Conditions | Primary Reactive Intermediate | Regioselectivity | Typical Yield |

| Nucleophilic Ring Opening | R-SH, | Thiolate anion | C3 (Terminal | 80–90% |

| Amine Ring Opening | R- | Neutral amine | C3 (Terminal | 65–80% |

| Lewis Acid Trapping | N-Acyl iminium ion | C2 (Hemiaminal C) | 70–85% |

References

- Novel Aliphatic Polycarbonate (WO2019045092A1). Google Patents.

-

Synthetic Studies Directed Toward the Liposidomycins: Preparation and Reactions of Serine-Derived Epoxides . Journal of Organic Chemistry. Details the stereoselective preparation and nucleophilic ring-opening of alpha-amino epoxides.[Link]

-

New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates . Tetrahedron. Comprehensive review on the generation of N-acyl iminium ions from epoxide precursors.[Link]

-

A Au(I)-Catalyzed N-Acyl Iminium Ion Cyclization Cascade . Journal of the American Chemical Society. Demonstrates the Lewis acid activation of amido intermediates to form reactive N-acyl iminium ions.[Link]

Sources

- 1. WO2019045092A1 - æ°è¦èèªæããªã«ã¼ããã¼ã - Google Patents [patents.google.com]

- 2. WO2019045092A1 - æ°è¦èèªæããªã«ã¼ããã¼ã - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Technical Monograph: Benzyl Methyl(oxiran-2-ylmethyl)carbamate in Medicinal Chemistry

The following technical guide is structured as a high-level monograph for medicinal chemists and process scientists. It prioritizes the practical utility, synthetic versatility, and mechanistic behavior of Benzyl methyl(oxiran-2-ylmethyl)carbamate (also referred to in catalogs as Benzyl methyl(oxiran-2-yl)carbamate), interpreting the nomenclature toward the chemically stable and valuable glycidyl derivative used in drug discovery.

The "Spring-Loaded" Chiral Scaffold for Peptidomimetics and Covalent Inhibition

Executive Summary

In the architecture of modern drug discovery, Benzyl methyl(oxiran-2-ylmethyl)carbamate (Cbz-N(Me)-Glycidyl) stands as a pivotal "spring-loaded" electrophile. It combines the orthogonal protection of the benzyloxycarbonyl (Cbz) group with the high reactivity of an epoxide warhead, all modulated by the steric and lipophilic influence of an N-methyl substituent.

This guide explores its application as a chiral building block for

Chemical Constitution & Reactivity Profile

Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in medicinal chemistry campaigns:

| Domain | Functionality | Medicinal Utility |

| Epoxide (Oxirane) | Electrophilic Warhead | Reacts with nucleophiles (amines, thiols) to form |

| Cbz Group | Protecting Group | Provides stability during synthesis; removable via hydrogenolysis ( |

| N-Methyl | Conformational Lock | Reduces H-bond donation, improves membrane permeability, and restricts rotameric freedom. |

The "Spring-Loaded" Electrophile

The oxirane ring possesses approximately 27 kcal/mol of ring strain. Upon nucleophilic attack, this energy is released, driving the reaction to completion.

-

Regioselectivity: Under basic or neutral conditions, nucleophiles predominantly attack the less hindered C3 position (

mechanism). -

Stereocontrol: Starting from chiral epichlorohydrin allows for the retention of stereochemistry, essential for synthesizing enantiopure drugs.

Synthetic Utility: Pathways & Mechanisms

The compound serves as a linchpin for generating N-methylated

Synthesis of the Core Scaffold

The most robust route involves the alkylation of N-methyl benzyl carbamate with epichlorohydrin under phase-transfer catalysis.

Experimental Protocol: Synthesis from N-Methyl Benzyl Carbamate

-

Reagents: Benzyl methylcarbamate (1.0 eq), Epichlorohydrin (5.0 eq, excess), KOH (powdered, 3.0 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Solvent: THF or neat (in excess epichlorohydrin).

-

Conditions:

, 12 hours.

Step-by-Step Methodology:

-

Preparation: Dissolve Benzyl methylcarbamate in THF. Add powdered KOH and TBAB.

-

Addition: Add epichlorohydrin dropwise at

to prevent exotherms and polymerization. -

Reaction: Stir vigorously at room temperature. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the carbamate.

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to remove THF and excess epichlorohydrin.

-

Purification: Purify the residue via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexane).

-

Yield: Typically 75-85% as a colorless oil.

Visualization: Synthesis & Ring Opening

The following diagram illustrates the synthesis of the scaffold and its divergent reactivity with amines (to form diamines) and thiols (to form sulfides).

Figure 1: Synthetic pathway generating the core scaffold and its subsequent diversification via nucleophilic ring opening.

Medicinal Chemistry Applications

Covalent Inhibition of Cysteine Proteases

Epoxide-based inhibitors are potent tools for targeting cysteine proteases (e.g., Cathepsin B, L, S). The active site cysteine thiolate attacks the epoxide carbon, forming an irreversible thioether adduct.

-

Significance: The N-methyl group in this specific scaffold prevents rapid metabolic degradation and improves fit in the S2/S3 hydrophobic pockets of the enzyme.

Mechanism of Action (MOA)

-

Recognition: The Cbz group occupies the S2 subsite.

-

Attack: The catalytic Cys-SH attacks the epoxide C3 (or C2 depending on activation).

-

Alkylation: Formation of a covalent bond inactivates the enzyme.

Figure 2: Mechanism of irreversible cysteine protease inhibition by the epoxide warhead.

Synthesis of Bioactive Amino Alcohols

This scaffold is a precursor to N-methyl-3-amino-1,2-propanediol derivatives.

-

Protocol: React the scaffold with a primary amine (e.g., isopropylamine) in ethanol at reflux.

-

Outcome: Regioselective opening at the terminal carbon yields the secondary alcohol, a core motif in beta-blockers.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize the hazards of working with alkylating agents.

-

Genotoxicity: Epoxides are potential mutagens (alkylating DNA bases). All handling must occur in a fume hood.

-

Deactivation: Quench unreacted epoxide waste with aqueous bisulfite or ethanolamine before disposal.

-

Stability: Store the compound at -20°C under inert atmosphere (Argon) to prevent hydrolysis or polymerization.

References

-

Sigma-Aldrich. Benzyl N-[(oxiran-2-yl)methyl]carbamate Product Sheet. Available at:

-

Matsuo, J., et al. (2006). "Oxidative Mannich Reaction of N-Carbobenzyloxy Amines." Organic Letters, 8(19), 4371-4374. Link

-

BLD Pharm. Benzyl methyl(oxiran-2-yl)carbamate (CAS 2167598-54-9).[1][2][3]

-

ChemScene. Benzyl(methyl)[(oxiran-2-yl)methyl]amine (Precursor).

-

Organic Syntheses. "Preparation of Benzyl hydroxymethyl carbamate." Org.[4] Synth.Link

Sources

- 1. 107201-33-2|Benzyl methyl(2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 2167598-54-9_Benzyl methyl(oxiran-2-yl)carbamateCAS号:2167598-54-9_Benzyl methyl(oxiran-2-yl)carbamate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 1065075-80-0|Benzyl allyl(2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]

Solubility data for Benzyl methyl(oxiran-2-yl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl Methyl(oxiran-2-yl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its development, formulation, and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Benzyl methyl(oxiran-2-yl)carbamate in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for generating reliable solubility data.

Introduction: The Significance of Solubility for Benzyl Methyl(oxiran-2-yl)carbamate

Benzyl methyl(oxiran-2-yl)carbamate is a complex organic molecule featuring several key functional groups, suggesting its potential role as an intermediate in the synthesis of pharmacologically active compounds. The oxirane (epoxide) ring, in particular, is a versatile functional group for creating diverse molecular architectures. The success of any synthetic route or formulation process involving this compound hinges on a thorough understanding of its solubility characteristics.

Solubility data is indispensable for:

-

Reaction Engineering: Selecting appropriate solvents to ensure reactants are in the same phase, which is crucial for reaction kinetics and yield.

-

Process Development and Scale-Up: Designing efficient crystallization, purification, and isolation procedures.

-

Formulation Science: Developing stable and effective dosage forms, where solubility dictates the choice of excipients and drug delivery systems.[1]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing, where poor solubility can lead to unreliable results and underestimated toxicity.[2]

This guide will therefore equip the researcher with the necessary theoretical and practical knowledge to systematically evaluate the solubility of Benzyl methyl(oxiran-2-yl)carbamate.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally dictated by its molecular structure. The "like dissolves like" principle, which is based on the nature and magnitude of intermolecular forces, is the guiding concept.[3] Let's dissect the structure of Benzyl methyl(oxiran-2-yl)carbamate to predict its behavior.

Molecular Structure: Benzyl methyl(oxiran-2-yl)carbamate (Chemical Formula: C₁₁H₁₃NO₃)[4]

The molecule can be analyzed by its constituent functional groups:

-

Benzyl Group (C₆H₅CH₂-): This large, nonpolar aromatic ring contributes significantly to the molecule's hydrophobic character. It will favor interactions with nonpolar solvents through van der Waals forces.

-

Carbamate Moiety (-N(CH₃)C(=O)O-): This is a highly polar, planar group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, and the nitrogen and ester oxygen atoms contribute to the overall dipole moment. The presence of this group introduces significant polar character. Carbamates are known to engage in strong hydrogen bonding.[5][6]

-

Oxirane Ring (Epoxide): This is a polar, three-membered ring. The oxygen atom is a hydrogen bond acceptor, and the ring strain contributes to its reactivity and polarity.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group.

Overall Prediction: Benzyl methyl(oxiran-2-yl)carbamate is an amphiphilic molecule with both significant nonpolar (benzyl) and polar (carbamate, oxirane) regions. This structure suggests it will not be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but will exhibit moderate to good solubility in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding or have strong dipole moments.

The logical relationship between the solute's properties, the solvent's properties, and the resulting solubility is visualized below.

Caption: Relationship between solute/solvent properties and solubility.

Systematic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities. The following table provides a recommended starting list of solvents for screening.

| Solvent Class | Solvent Name | Polarity Index (Snyder) | Character | Rationale for Inclusion |

| Polar Protic | Methanol (MeOH) | 5.1 | H-bond donor/acceptor | Can interact with the carbamate and oxirane groups through hydrogen bonding. |

| Ethanol (EtOH) | 4.3 | H-bond donor/acceptor | Similar to methanol but slightly less polar. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Strong dipole, H-bond acceptor | Excellent solvent for many polar compounds; can accept H-bonds from trace water.[7] |

| N,N-Dimethylformamide (DMF) | 6.4 | Strong dipole, H-bond acceptor | Often used when DMSO is too reactive; good for dissolving carbamates.[8] | |

| Acetonitrile (MeCN) | 5.8 | Strong dipole | Common solvent in chromatography, useful for analytical purposes. | |

| Acetone | 5.1 | Strong dipole | A less polar ketone, good for compounds of intermediate polarity. | |

| Slightly Polar | Ethyl Acetate (EtOAc) | 4.4 | Dipole, H-bond acceptor | Ester solvent, may interact favorably with the carbamate ester group. |

| Dichloromethane (DCM) | 3.1 | Dipole | A common solvent for organic synthesis and extraction. | |

| Nonpolar | Toluene | 2.4 | Aromatic | Can interact with the benzyl group via π-stacking. |

| Diethyl Ether | 2.8 | Weak dipole | A common, relatively nonpolar solvent. | |

| n-Hexane | 0.1 | Aliphatic | Represents a true nonpolar environment to test the limits of solubility. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a globally recognized and recommended standard for determining equilibrium solubility.[9][10] It is a robust technique that measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached.

Objective: To determine the solubility of Benzyl methyl(oxiran-2-yl)carbamate in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

Benzyl methyl(oxiran-2-yl)carbamate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Experimental Workflow Diagram:

Caption: The Shake-Flask Method Experimental Workflow.

Step-by-Step Procedure:

-

Preparation of Samples: a. For each selected solvent, prepare at least three replicate vials. b. Add an excess amount of solid Benzyl methyl(oxiran-2-yl)carbamate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.

-

Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). c. Agitate the samples for a predetermined time to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[9]

-

Phase Separation and Sampling: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant using a clean syringe. Avoid disturbing the solid pellet.

-

Filtration and Dilution: a. Attach a chemically resistant syringe filter (e.g., PTFE) to the syringe. b. Filter the supernatant into a clean, pre-weighed vial to remove any remaining microscopic particles.[11] c. Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

Quantification: a. Prepare a series of standard solutions of Benzyl methyl(oxiran-2-yl)carbamate of known concentrations. b. Generate a calibration curve using the chosen analytical method (HPLC is preferred for its specificity and sensitivity). c. Analyze the diluted samples and determine their concentration by interpolating from the calibration curve.

-

Calculation and Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the final solubility in standard units, such as mg/mL or mol/L. c. Report the mean solubility and the standard deviation for the replicates. The relative standard deviation should ideally be less than 10%.[9]

Data Presentation

The generated data should be compiled into a clear, concise table for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of Benzyl methyl(oxiran-2-yl)carbamate at 25 °C

| Solvent Name | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD | Qualitative Classification |

| Methanol | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |

| Ethanol | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| DMSO | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |

| Acetonitrile | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |

| Dichloromethane | [Experimental Value] | [Calculated Value] | e.g., Soluble |

| Toluene | [Experimental Value] | [Calculated Value] | e.g., Slightly Soluble |

| n-Hexane | [Experimental Value] | [Calculated Value] | e.g., Insoluble |

(Note: SD = Standard Deviation. Qualitative classifications should follow USP or similar pharmacopeial standards.)

Conclusion

References

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Drug Development & Delivery. (2024, September 5). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl oxirane-2-carboxylate. Retrieved from [Link]

-

MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Moraczewski, A. L., et al. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. PubMed. Retrieved from [Link]

-

Moraczewski, A. L., et al. (1998). Using hydrogen bonding to control carbamate C-N rotamer equilibria. Journal of Organic Chemistry, 63(21), 7258-7262. Retrieved from [Link]

Sources

- 1. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benzyl N-[(oxiran-2-yl)methyl]carbamate [sigmaaldrich.cn]

- 5. Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. who.int [who.int]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

Methodological & Application

Step-by-step synthesis protocol for Benzyl methyl(oxiran-2-yl)carbamate

This application note details the synthesis of Benzyl methyl(oxiran-2-yl)carbamate (CAS 2167598-54-9).[1][2][3][4] This molecule belongs to the class of

Safety & Compliance Warning

CRITICAL HAZARD ALERT:

-

Mutagenicity:

-Oxiranyl carbamates are potent direct-acting mutagens and carcinogens.[3] They act as alkylating agents capable of modifying DNA (e.g., forming etheno-adducts).[3] All procedures must be conducted in a certified chemical fume hood with full Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat. -

Explosion Risk: The intermediate acryloyl azide is potentially explosive.[3] It should never be isolated in neat form. This protocol uses a solution-phase Curtius rearrangement to mitigate this risk.[3]

-

Instability: The target epoxide is acid-sensitive and thermally unstable.[3] It must be stored at -20°C or lower and used promptly.[3]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the sensitive

-

Target: Benzyl methyl(oxiran-2-yl)carbamate.

-

Precursor: Benzyl methyl(vinyl)carbamate . The alkene is electron-rich due to the nitrogen lone pair, making it susceptible to electrophilic epoxidation.[3]

-

Key Transformation: Epoxidation using Dimethyldioxirane (DMDO) .[3]

-

Rationale: Unlike mCPBA, DMDO operates under neutral conditions and does not generate acidic byproducts (like benzoic acid) that would catalyze the hydrolysis of the unstable

-oxiranyl ring.[3]

-

-

Backbone Construction: The

-vinyl carbamate scaffold is assembled via a Curtius rearrangement of acryloyl azide, followed by

Figure 1: Retrosynthetic pathway prioritizing the late-stage installation of the sensitive epoxide.[3]

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of Benzyl Vinylcarbamate

This step utilizes a modified Curtius rearrangement.[3] To ensure safety, the acryloyl azide is generated in solution and immediately rearranged to the isocyanate without isolation.

-

Reagents: Acryloyl chloride, Sodium azide (

), Benzyl alcohol, Toluene, Hydroquinone (polymerization inhibitor).[3] -

Equipment: 3-neck round-bottom flask, addition funnel, reflux condenser, nitrogen line.[3]

Procedure:

-

Azide Formation: Dissolve

(1.2 equiv) in water (minimum volume).[3] In a separate flask, dissolve acryloyl chloride (1.0 equiv) in toluene. Cool the toluene solution to 0°C. -

Phase Transfer: Add the aqueous

dropwise to the acryloyl chloride solution with vigorous stirring. Add a catalytic amount of phase transfer catalyst (e.g., Aliquat 336) if available, though vigorous stirring often suffices. Stir at 0°C for 1 hour. -

Separation (CRITICAL): Separate the organic layer containing acryloyl azide.[3] DO NOT DISTILL OR CONCENTRATE TO DRYNESS. Keep the solution cold (0°C). Dry over

briefly. -

Rearrangement & Trapping:

-

Heat a fresh volume of toluene containing benzyl alcohol (0.9 equiv) and hydroquinone (10 mg) to 90°C.

-

Slowly add the cold acryloyl azide/toluene solution dropwise into the hot benzyl alcohol solution. The azide will undergo Curtius rearrangement to vinyl isocyanate, which is immediately trapped by the alcohol.

-

Observation: Nitrogen gas evolution will be observed. Maintain addition rate to control gas evolution.

-

-

Workup: After addition is complete, reflux for 30 minutes. Cool to RT. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Silica, Hexane/EtOAc 4:1) to yield Benzyl vinylcarbamate as a white solid.[3]

Step 2: -Methylation

-alkylation of vinyl carbamates requires strong base but must be controlled to prevent polymerization.[3]-

Reagents: Benzyl vinylcarbamate, Sodium hydride (60% in oil), Iodomethane (MeI), anhydrous THF.[3][5]

Procedure:

-

Suspend

(1.2 equiv) in anhydrous THF under nitrogen at 0°C. -

Add a solution of Benzyl vinylcarbamate (1.0 equiv) in THF dropwise.[3][5] Stir for 30 minutes at 0°C until hydrogen evolution ceases.

-

Add Iodomethane (1.5 equiv) dropwise.[3]

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the N-methyl product is less polar).[3]

-

Quench: Carefully add saturated aqueous

at 0°C. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1) yields Benzyl methyl(vinyl)carbamate as a colorless oil.[3]

Step 3: Epoxidation with Dimethyldioxirane (DMDO)

This is the most critical step.[3] The use of DMDO allows for neutral epoxidation, preserving the labile

-

Reagents: Benzyl methyl(vinyl)carbamate, DMDO (approx.[3] 0.05–0.1 M solution in acetone).

-

Preparation of DMDO: Note: DMDO is typically prepared freshly by reacting Oxone® with acetone and distilling the DMDO/acetone azeotrope.[3]

Procedure:

-

Dissolve Benzyl methyl(vinyl)carbamate (1.0 equiv) in a minimal amount of dry acetone.[3] Cool to 0°C.[5]

-

Add the DMDO solution (1.2 equiv) slowly.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature.

-

Monitoring: Monitor consumption of starting material by NMR or TLC (stain with

; the epoxide may streak on silica).[3] -

Workup: Concentrate the reaction mixture in vacuo at low temperature (< 20°C). Do not heat.

-

Isolation: The residue is Benzyl methyl(oxiran-2-yl)carbamate .[2][3][4][6]

-

Note: Due to instability, this compound is often used directly or stored as a frozen solution in benzene or toluene. If purification is strictly necessary, use rapid filtration through a short plug of deactivated (neutral) alumina, eluting with cold ether/pentane.

-

Part 3: Data Summary & Workflow Visualization

Reaction Parameters Table

| Step | Transformation | Reagents | Key Conditions | Critical Safety Note |

| 1 | Azide Formation | Acryloyl Cl, | 0°C, Toluene/Water | Explosion Hazard: Do not isolate neat azide. |

| 2 | Curtius/Trapping | Acryloyl Azide, BnOH | 90°C, Toluene | Control |

| 3 | 0°C | Exothermic | ||

| 4 | Epoxidation | DMDO in Acetone | 0°C, Neutral pH | Product Unstable: Avoid acids/heat. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing temperature control and safety checkpoints.

References

-

Govindan, C. K. (2011). An Improved Process for the Preparation of Benzyl N-vinyl Carbamate. Organic Process Research & Development. Link[3]

-

Source for the safe, scalable synthesis of the vinyl carbamate precursor via Curtius rearrangement.[3]

-

-

Park, K. K., et al. (1990). Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate. Biochemical and Biophysical Research Communications.[7] Link

- Primary reference for the DMDO epoxidation of vinyl carbamates and characteriz

-

Kotozaki, M., et al. (2018). Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(II)–Pheox catalysts. Chemical Communications. Link

- Supplementary information contains specific protocols for the N-methylation of benzyl vinylcarbam

Sources

- 1. 107201-33-2|Benzyl methyl(2-oxoethyl)carbamate|BLD Pharm [bldpharm.com]

- 2. CAS:1228675-26-0, 4-Benzyl 1-(tert-butyl) 2-hydroxypiperazine-1,4-dicarboxylate-毕得医药 [bidepharm.com]

- 3. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]

- 4. N/A|Benzyl cis-2,3-dihydroxyazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. 1065075-80-0|Benzyl allyl(2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 7. Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Catalytic Nucleophilic Attack on Benzyl methyl(oxiran-2-yl)carbamate

Introduction: Strategic Importance of β-Amino Alcohols in Drug Discovery

The β-amino alcohol motif is a cornerstone in the architecture of a vast array of biologically active molecules and pharmaceuticals. The precise spatial arrangement of the amine and alcohol functionalities is often critical for their interaction with biological targets, rendering the stereoselective synthesis of these compounds a paramount objective in medicinal chemistry and drug development. Benzyl methyl(oxiran-2-yl)carbamate serves as a versatile chiral building block for accessing a diverse range of β-amino alcohols. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, providing a powerful and convergent strategy for the introduction of various substituents. This guide provides a comprehensive overview of the catalytic conditions for the regioselective ring-opening of this N-Cbz protected epoxide, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug discovery.

The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom plays a crucial role in modulating the reactivity of the epoxide. Its electron-withdrawing nature can influence the electrophilicity of the two oxirane carbons, while its steric bulk can direct the approach of incoming nucleophiles. Understanding and controlling the regioselectivity of the ring-opening reaction is therefore essential for the successful synthesis of the desired target molecules.

Mechanistic Considerations and Regiochemical Control

The ring-opening of unsymmetrical epoxides can proceed through two primary mechanistic pathways, SN1 and SN2, with the regiochemical outcome being highly dependent on the reaction conditions.

-

Under Basic or Nucleophilic Conditions (SN2 Pathway): In the presence of strong, typically anionic, nucleophiles and in the absence of a strong acid catalyst, the reaction proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[1] For Benzyl methyl(oxiran-2-yl)carbamate, this corresponds to the terminal C3 carbon. This attack occurs from the backside, leading to a predictable inversion of stereochemistry at the site of attack.

-

Under Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, respectively, making the oxirane ring more electrophilic. This activation facilitates the attack by even weak nucleophiles. The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the C2 carbon.[2] This pathway often leads to a mixture of stereoisomers due to the partial planarization of the carbocation-like intermediate.

The N-Cbz-N-methyl group on Benzyl methyl(oxiran-2-yl)carbamate introduces an additional layer of complexity. Its steric hindrance further disfavors nucleophilic attack at the adjacent C2 carbon under SN2 conditions. Electronically, the carbamate group is electron-withdrawing, which can influence the stability of the partial positive charge that develops at C2 in the transition state of the acid-catalyzed reaction.

Catalytic Systems for Regioselective Ring-Opening

The choice of catalyst is paramount in controlling the regioselectivity of the epoxide ring-opening. Below, we discuss various catalytic systems and their application to N-Cbz protected epoxides.

Base-Catalyzed and Nucleophilic Ring-Opening (C3-Selective)

For applications requiring the synthesis of 1-substituted-3-amino-2-propanol derivatives, conditions that favor an SN2 attack at the terminal C3 carbon are employed.

-

Alkali Metal Hydroxides and Alkoxides: Simple bases like NaOH, KOH, or sodium methoxide can catalyze the ring-opening with nucleophiles such as water, alcohols, and thiols. These reactions typically require elevated temperatures.

-

Direct Nucleophilic Attack: Strong nucleophiles such as amines, azides, and thiolates can open the epoxide ring without the need for a catalyst, although the reaction may be slow at room temperature. The inherent basicity of the nucleophile often suffices to promote the reaction.

Lewis Acid-Catalyzed Ring-Opening (Primarily C2-Selective)

Lewis acids activate the epoxide by coordinating to the oxygen atom, enhancing its electrophilicity and favoring attack at the more substituted C2 carbon. A wide range of Lewis acids have been employed for this purpose.[3]

-

Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Al(OTf)₃): These are highly effective and versatile Lewis acids for epoxide ring-opening. They can be used in catalytic amounts and often lead to high yields and good regioselectivity. Aluminum triflate, in particular, has been shown to be an extremely effective catalyst even at parts-per-million levels for the ring-opening of epoxides with alcohols.

-

Boron-based Lewis Acids (e.g., BF₃·OEt₂, Ti(O-i-Pr)₄): Boron trifluoride etherate is a classic and potent Lewis acid for epoxide activation. Titanium(IV) isopropoxide is known to mediate the regioselective ring-opening of 2,3-epoxy alcohols.[4]

-

Other Metal Halides (e.g., ZnCl₂, LiClO₄): Milder Lewis acids like zinc chloride and lithium perchlorate can also promote the ring-opening, often with good control over the reaction. Lithium perchlorate, in conjunction with primary amines, has been used for the aminolysis of epoxides.[5]

Data Presentation: A Comparative Overview of Catalytic Conditions

The following table summarizes representative catalytic conditions for the nucleophilic ring-opening of N-Cbz protected epoxides with various nucleophiles. The data is compiled from literature reports on structurally related substrates and provides a predictive framework for the reactivity of Benzyl methyl(oxiran-2-yl)carbamate.

| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | Regioselectivity (C2:C3) | Yield (%) | Reference |

| Amines (R-NH₂) | LiClO₄ | MeCN | 70-80 | Predominantly C3 | High | [5] |

| Silica Gel | Solvent-free | RT | C3-selective | High | [6] | |

| Fe-Zn double metal cyanide | Solvent-free | RT-80 | C2-selective (for aromatic amines) | High | [7] | |

| Azide (N₃⁻) | NaN₃, pH 9.5 | Water | RT-50 | C3-selective | High | [1] |

| NaN₃, pH 4.2 (AcOH) | Water | RT | C2-selective | High | [1] | |

| NaN₃, Oxone® | MeCN/H₂O | RT | C3-selective | High | [8] | |

| Thiols (R-SH) | None | Water | 70 | C3-selective | High | [9] |

| K₂CO₃ | Water | RT | C3-selective | High | [10] | |

| Alcohols (R-OH) | Al(OTf)₃ | Neat | RT | C2-selective | High |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key ring-opening reactions of Benzyl methyl(oxiran-2-yl)carbamate.

Protocol 1: C3-Selective Aminolysis using Lithium Perchlorate

This protocol is designed for the regioselective addition of a primary amine to the terminal carbon of the epoxide.[5]

Materials:

-

Benzyl methyl(oxiran-2-yl)carbamate (1.0 equiv)

-

Primary amine (2.0 equiv)

-

Lithium perchlorate (LiClO₄) (1.0 equiv)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of Benzyl methyl(oxiran-2-yl)carbamate in acetonitrile, add lithium perchlorate.

-

Add the primary amine to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-amino alcohol.

Protocol 2: pH-Controlled Regioselective Azidolysis in Water

This protocol leverages the pH of the aqueous medium to control the regioselectivity of azide addition.[1]

Materials:

-

Benzyl methyl(oxiran-2-yl)carbamate (1.0 equiv)

-

Sodium azide (NaN₃) (5.0 equiv)

-

Deionized water

-

Acetic acid (for acidic conditions)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure for C3-Selective Azidolysis (Basic Conditions):

-

Prepare an aqueous solution of sodium azide (pH will be approximately 9.5).

-

Add Benzyl methyl(oxiran-2-yl)carbamate to the NaN₃ solution at room temperature.

-

Stir the heterogeneous mixture vigorously for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 3-azido-1-(benzyl(methyl)amino)-2-propanol.

Procedure for C2-Selective Azidolysis (Acidic Conditions):

-

Prepare an aqueous solution of sodium azide and adjust the pH to 4.2 by the addition of acetic acid.

-

Add Benzyl methyl(oxiran-2-yl)carbamate to the buffered azide solution at room temperature.

-

Stir the mixture vigorously for 4-8 hours.

-

Monitor the reaction by TLC.

-

Work-up as described for the basic azidolysis to obtain the crude 2-azido-1-(benzyl(methyl)amino)-3-propanol.

Protocol 3: Catalyst-Free Thiolysis in Water

This environmentally benign protocol utilizes water as the solvent for the C3-selective addition of thiols.[9]

Materials:

-

Benzyl methyl(oxiran-2-yl)carbamate (1.0 equiv)

-

Thiol (1.2 equiv)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of Benzyl methyl(oxiran-2-yl)carbamate in water, add the thiol.

-

Heat the mixture to 70 °C and stir for 5-8 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, extract the reaction mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the desired β-hydroxy sulfide.

Visualization of Reaction Pathways

Caption: Regioselectivity of nucleophilic attack on Benzyl methyl(oxiran-2-yl)carbamate.

Caption: General experimental workflow for epoxide ring-opening reactions.

Conclusion and Future Perspectives

The catalytic nucleophilic ring-opening of Benzyl methyl(oxiran-2-yl)carbamate provides a versatile and powerful platform for the synthesis of a wide range of chiral β-amino alcohol derivatives. The regioselectivity of this transformation can be effectively controlled by the judicious choice of catalyst and reaction conditions. Basic or nucleophilic conditions generally favor attack at the less substituted C3 position, whereas acidic conditions promote attack at the more substituted C2 position. The protocols outlined in this guide offer reliable starting points for researchers to explore the synthesis of novel and potentially bioactive molecules. Future research in this area will likely focus on the development of more efficient and highly stereoselective catalytic systems, including the use of chiral catalysts for the asymmetric ring-opening of racemic epoxides, further expanding the synthetic utility of this important class of reactions.

References

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(16), 6094–6096. [Link]

-

Khan, A. T., & Ghosh, S. (2008). Regioselective ring opening of epoxides with thiols in water. ARKIVOC, 2008(11), 46-55. [Link]

-

Organic Chemistry Portal. (2025). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. [Link]

-

Honda, T., & Mizutani, H. (1998). Regioselective Ring-Opening of 2,3-Epoxy Alcohols with Tetramethylammonium Triacetoxyborohydride. HETEROCYCLES, 48(9), 1753. [Link]

-

Organic Chemistry Portal. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

-

Iwakuma, T., Minomura, M., & Imao, K. (1977). Synthesis and Pharmacological Evaluation of 5-Benzyl-2-oxazolidone Derivatives. HETEROCYCLES, 6(9), 1439. [Link]

-

Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2000). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Semantic Scholar. [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

ResearchGate. (2019). A Mini-Review: Achievements in the Thiolysis of Epoxides. [Link]

-

Chakraborti, A. K., Rudrawar, S., & Kondaskar, A. (2004). An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines. Organic & Biomolecular Chemistry, 2(8), 1277-1280. [Link]

-

ResearchGate. (2017). Ring Opening of Epoxides and Aziridines with Sodium Azide Using Oxone.RTM. in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

-

Auberger, N., Pourceau, G., & Bleriot, Y. (2019). Lewis acid-catalysed nucleophilic opening of a bicyclic hemiaminal followed by ring contraction: Access to functionalized L-idonojirimycin derivatives. Carbohydrate research, 472, 65–71. [Link]

-

Caron, M., & Sharpless, K. B. (1985). Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols. A mild procedure for regioselective ring-opening. The Journal of Organic Chemistry, 50(9), 1557–1560. [Link]

-

ResearchGate. (2018). Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. [Link]

-

ARPI. (n.d.). and stereoselectivity of nucleophilic addition reactions to 6-deoxy-N-Cbz-iminoglycal-derived allyl epoxid. [Link]

-

Choudary, B. M., Sreekanth, P., & Lakshmi Kantam, M. (2005). Aminolysis of epoxides over Fe-Zn double metal cyanide catalyst a. Tetrahedron Letters, 46(43), 7339-7342. [Link]

-

Beilstein Journals. (2024). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]

-

Kumar, A., & Abida, . (1992). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of medicinal chemistry, 35(3), 539–547. [Link]

-

ResearchGate. (2023). Thiolysis of epoxides using catalytic K2CO3 in water. [Link]

-

SciELO. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. [Link]

-

ResearchGate. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

-

MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

-

MDPI. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]

-

van Rensburg, H., & van Heerden, P. S. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & biomolecular chemistry, 3(16), 2975–2977. [Link]

-

Diaz, M., & Rodriguez, A. D. (2008). Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. Beilstein journal of organic chemistry, 4, 28. [Link]

-

ResearchGate. (2025). Simple/Commercially Available Lewis Acid in Anionic Ring-Opening Polymerization: Powerful Compounds with Multiple Applications in Macromolecular Engineering. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]-ethyl-1-phenylcarbonylaminonaphtho21b.pdf)

Sources

- 1. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]

- 2. Lewis acid-catalysed nucleophilic opening of a bicyclic hemiaminal followed by ring contraction: Access to functionalized L-idonojirimycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Chemoselective Deprotection of Benzyl Groups in Oxirane Derivatives

Introduction: The Chemoselectivity Challenge of Deprotecting Benzyl Ethers in the Presence of Epoxides

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious use of protecting groups is paramount. The benzyl (Bn) ether is a stalwart protector of hydroxyl groups, prized for its robustness across a wide array of reaction conditions.[1] However, the very stability that makes it an excellent protecting group also presents a significant challenge during its removal, especially in the presence of other sensitive functionalities.

This guide focuses on a particularly delicate operation: the deprotection of benzyl ethers in molecules bearing an oxirane (epoxide) ring. Epoxides are highly valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening, a feature that allows for the stereospecific introduction of new functional groups.[2] This inherent reactivity, however, makes them vulnerable to degradation under many of the conditions typically employed for benzyl ether cleavage. The acidic, basic, or reductive environments required for debenzylation can inadvertently lead to premature and undesired opening of the epoxide ring, compromising the synthetic route and leading to a complex mixture of products.

This document, therefore, serves as a detailed guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of established procedures for the chemoselective deprotection of benzyl groups while preserving the integrity of the oxirane ring. We will delve into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights to navigate this synthetic challenge with precision and confidence.

Strategic Approaches to Chemoselective Benzyl Ether Deprotection

The key to successfully deprotecting a benzyl ether without affecting a co-existing epoxide lies in selecting a method with a high degree of chemoselectivity. The choice of method is dictated by the overall substitution pattern of the substrate, the nature of the epoxide (terminal vs. internal, steric hindrance), and the presence of other functional groups. We will explore three primary strategies:

-

Catalytic Hydrogenolysis: A classic and often "go-to" method for benzyl ether cleavage.

-

Oxidative Cleavage: An orthogonal approach for substrates intolerant to reductive conditions.

-

Dissolving Metal Reduction: A powerful, albeit harsh, method for resistant substrates.

Below is a comparative summary of these methodologies, which will be elaborated upon in the subsequent sections.

| Method | Reagents/Catalyst | Typical Conditions | Advantages | Challenges with Epoxides |

| Catalytic Hydrogenolysis | H₂, Pd/C, Pd(OH)₂/C | RT to 50 °C, 1-50 atm H₂ | Clean reaction, high yields, catalyst is recyclable. | Potential for epoxide reduction/ring-opening, especially under acidic conditions or with prolonged reaction times.[3] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, 1,4-cyclohexadiene, isopropanol; Pd/C | Refluxing alcohol or RT | Avoids handling of H₂ gas, often faster.[4][5] | Similar to catalytic hydrogenolysis; choice of hydrogen donor is critical. |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | CH₂Cl₂/H₂O, RT | Orthogonal to reductive methods, tolerates many reducible functional groups.[5][6] | Can be substrate-dependent; requires stoichiometric oxidant; potential for over-oxidation.[7] |

| Dissolving Metal Reduction | Na or Li in liquid NH₃ | -78 °C to -33 °C | Effective for stubborn benzyl ethers. | Harsh conditions, may not be suitable for complex molecules with multiple sensitive groups.[8] |

Catalytic Hydrogenolysis: The Workhorse of Benzyl Deprotection

Catalytic hydrogenolysis is arguably the most common method for cleaving benzyl ethers, owing to its efficiency and the clean formation of the desired alcohol and toluene as the only byproduct.[7] The reaction involves the cleavage of the C-O bond of the benzyl ether by hydrogen gas in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[9]

Mechanism of Catalytic Hydrogenolysis

The generally accepted mechanism involves the following key steps:

-

Adsorption: Both the benzyl ether and molecular hydrogen adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the palladium surface to form reactive palladium-hydride species.

-

C-O Bond Cleavage: The benzylic C-O bond of the adsorbed ether is cleaved by the activated hydrogen species.

-

Product Desorption: The deprotected alcohol and toluene desorb from the catalyst surface, regenerating the active sites.

}

Compatibility with Oxiranes: A Matter of Conditions

The primary concern with using catalytic hydrogenolysis on epoxide-containing substrates is the potential for the reduction of the epoxide ring to the corresponding diol or other over-reduction products. The stability of the epoxide is highly dependent on the reaction conditions:

-

Catalyst Choice: While Pd/C is the most common catalyst, Pearlman's catalyst (Pd(OH)₂/C) is often considered milder and can sometimes offer better selectivity.[10] Raney Nickel should generally be avoided as it is a more aggressive reducing agent.

-

Solvent and pH: The reaction is typically carried out in neutral solvents like ethanol, methanol, or ethyl acetate. The addition of acid can accelerate the debenzylation but significantly increases the risk of epoxide ring opening. Conversely, the addition of a mild, non-nucleophilic base (e.g., a small amount of pyridine or ammonium acetate) can sometimes suppress epoxide degradation by neutralizing any acidic impurities on the catalyst surface.[11]

-

Hydrogen Source and Pressure: While high pressures of hydrogen gas can accelerate the reaction, they also increase the likelihood of over-reduction. Catalytic Transfer Hydrogenation (CTH) offers a milder alternative.[4] In CTH, a hydrogen donor such as ammonium formate, 1,4-cyclohexadiene, or isopropanol is used in place of hydrogen gas.[5][12] This method often proceeds at atmospheric pressure and can provide excellent chemoselectivity.

Protocol 1: Catalytic Transfer Hydrogenolysis of a Benzyl-Protected Glycidyl Ether

This protocol is designed for the mild deprotection of a benzyl ether in the presence of a terminal epoxide using ammonium formate as the hydrogen donor.

Materials:

-

Benzyl-protected glycidyl ether substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH), anhydrous

-

Celite® or a similar filtration aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the benzyl-protected glycidyl ether (1.0 eq).

-

Solvent and Catalyst Addition: Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration). Carefully add 10% Pd/C (typically 10-20 mol% Pd relative to the substrate).

-

Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5-10 eq).

-

Reaction Progress: Heat the reaction mixture to a gentle reflux (around 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel chromatography if necessary.

Self-Validation: The progress of the reaction should be carefully monitored to avoid over-reduction. The disappearance of the starting material and the appearance of the product spot on TLC are key indicators. The integrity of the epoxide ring in the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, looking for the characteristic signals of the oxirane protons and carbons.

Oxidative Cleavage with DDQ: An Orthogonal Strategy

For substrates that are sensitive to reductive conditions, oxidative cleavage of the benzyl ether offers a valuable alternative. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful and widely used oxidant for this purpose.[13] The reaction is particularly effective for electron-rich benzyl ethers (e.g., p-methoxybenzyl ethers), but can also be applied to standard benzyl ethers, often with the aid of photoirradiation.[1][7]

Mechanism of DDQ-Mediated Deprotection

The mechanism of DDQ-mediated deprotection is believed to proceed through a single-electron transfer (SET) pathway, leading to the formation of a benzylic carbocation, which is then trapped by water.

}

Compatibility with Oxiranes

The mild and non-reductive nature of DDQ deprotection makes it an excellent candidate for use with oxirane-containing molecules. The reaction is compatible with a wide range of functional groups that are sensitive to hydrogenolysis, such as alkenes, alkynes, and azides.[6] This high degree of functional group tolerance extends to the epoxide ring, which is generally stable under these conditions.

Protocol 2: Oxidative Deprotection of a Benzyl Ether using DDQ

This protocol describes the deprotection of a benzyl ether in the presence of an epoxide using a stoichiometric amount of DDQ.

Materials:

-

Benzyl-protected epoxide substrate

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected epoxide substrate (1.0 eq) in a mixture of dichloromethane and water (typically a 10:1 to 20:1 ratio).

-

Reagent Addition: Add DDQ (1.1-1.5 eq) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material on TLC. The reaction mixture will typically change color as the DDQ is consumed.

-

Workup: Once the reaction is complete (usually within 1-4 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, which will contain the hydroquinone byproduct, can be purified by silica gel chromatography.

Self-Validation: The formation of the hydroquinone byproduct (DDQH₂) can sometimes complicate purification. A successful reaction will show a clean conversion of the starting material to the desired alcohol on the TLC plate. Confirmation of the epoxide's integrity in the purified product is essential and should be performed using NMR spectroscopy.

Dissolving Metal Reduction: A Powerful but Less Selective Option

For benzyl ethers that are resistant to both hydrogenolysis and oxidative cleavage, dissolving metal reduction, such as the Birch reduction (sodium or lithium in liquid ammonia), can be employed.[8] This method is highly effective but is also the harshest of the common deprotection strategies.

Mechanism of Dissolving Metal Reduction

The reaction involves the transfer of electrons from the alkali metal to the aromatic ring of the benzyl group, leading to the formation of a radical anion. This intermediate is then protonated by an alcohol present in the reaction mixture, followed by another electron transfer and protonation to cleave the C-O bond.

Compatibility with Oxiranes

The strongly basic and highly reductive nature of dissolving metal conditions poses a significant risk to the epoxide ring. The alkoxide intermediates generated during the reaction can potentially act as nucleophiles and open the epoxide. Therefore, this method should be considered a last resort for substrates containing an oxirane and should only be attempted after careful consideration of potential side reactions.

Due to the high risk of epoxide ring opening and the availability of milder, more selective methods, a detailed protocol for dissolving metal reduction is not provided in this guide for oxirane-containing substrates.

Conclusion and Recommendations

The chemoselective deprotection of benzyl ethers in the presence of an epoxide ring is a common challenge in modern organic synthesis. A thorough understanding of the reactivity of both the protecting group and the epoxide is crucial for selecting the appropriate deprotection strategy.

For most applications, Catalytic Transfer Hydrogenolysis (CTH) using palladium on carbon and a mild hydrogen donor like ammonium formate offers an excellent balance of reactivity, selectivity, and operational simplicity. It avoids the hazards of hydrogen gas and often provides clean and efficient deprotection with minimal risk to the epoxide ring.

When the substrate contains other reducible functional groups that are incompatible with hydrogenolysis, oxidative cleavage with DDQ is the method of choice. Its orthogonal reactivity and mild conditions make it highly suitable for complex molecules where preserving a range of functional groups is critical.

A careful analysis of the substrate and a small-scale trial run are always recommended before committing to a large-scale reaction. By following the guidelines and protocols outlined in this document, researchers can confidently navigate the deprotection of benzyl ethers in their oxirane-containing molecules, paving the way for the successful synthesis of complex and valuable chemical entities.

References

- Banik, B. K. (2018). Versatile Catalytic Transfer Hydrogenations in Organic Synthesis. Heterocyclic Letters, 8(3), 707-713.

- Bieg, T., & Szeja, W. (1985).

-

Deprotection of benzyl ethers using DDQ. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Gowda, D. C., et al. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.

- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.

- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307–7309.

-

Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved February 27, 2026, from [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

- Cavedon, C., et al. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 271-286.

- Nicolaou, K. C., et al. (2000). Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. Journal of the American Chemical Society, 122(42), 10242-10264.

-

Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. (n.d.). Semantic Scholar. Retrieved February 27, 2026, from [Link]

- Gowda, D. C. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39B(7), 504-508.

-

Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. (1983). PubMed. Retrieved February 27, 2026, from [Link]

-

Benzyl Deprotection of Alcohols. (2021, February 8). J&K Scientific LLC. Retrieved February 27, 2026, from [Link]

-

2-17 Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma. Retrieved February 27, 2026, from [Link]

- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518.

-

Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Nicolaou, K. C., et al. (2000). Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. PubMed. Retrieved February 27, 2026, from [Link]

- Method for removing benzyl protecting group of hydroxyl group. (n.d.). Google Patents.

- Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Molecules, 27(21), 7436.

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]

- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. atlanchimpharma.com [atlanchimpharma.com]

- 11. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 12. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

Solid-phase synthesis applications involving Benzyl methyl(oxiran-2-yl)carbamate

Solid-Phase Synthesis Applications Involving Benzyl methyl(oxiran-2-yl)carbamate: Pathways to Peptidomimetics and

Executive Summary & Chemical Rationale

The development of protease inhibitors (such as those targeting HIV-1 protease or renin) relies heavily on the incorporation of non-hydrolyzable transition-state isosteres into peptide backbones[1]. The hydroxyethylamine (

Benzyl methyl(oxiran-2-yl)carbamate (CAS: 2167598-54-9) is a premium, bifunctional building block designed specifically for these advanced SPOS applications[2]. It offers three distinct structural advantages:

-

Electrophilic Oxirane Ring: Enables regioselective nucleophilic opening by resin-bound amines to form the critical

-amino alcohol core[3]. -

-Methylation: The inclusion of the

-

Orthogonal Cbz Protection: The carboxybenzyl (Cbz) group is fully orthogonal to standard acid-labile (Boc/tBu) or base-labile (Fmoc) SPPS strategies, allowing for selective downstream modifications without premature deprotection[4].

Mechanistic Insights: Regioselective Epoxide Opening on Solid Support

In solution-phase chemistry, epoxide ring opening can often suffer from poor regioselectivity, yielding mixtures of

When a resin-bound primary amine attacks the oxirane ring of Benzyl methyl(oxiran-2-yl)carbamate, it proceeds via an

Quantitative Data: Optimization of SPOS Conditions

The efficiency of the epoxide opening step is highly dependent on the choice of catalyst and solvent system. Table 1 summarizes the optimization data for the on-resin reaction, demonstrating the synergistic effect of Lewis acids and protic co-solvents.

Table 1: Optimization of Epoxide Opening Conditions on Solid Support

| Entry | Catalyst | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity ( |

| 1 | None | DMF | 25 | 24 | 45 | 85:15 |

| 2 | DMF | 25 | 12 | >95 | 95:5 | |

| 3 | DMF/EtOH (4:1) | 25 | 8 | >98 | 98:2 | |

| 4 | THF | 60 | 6 | 85 | 90:10 |

Causality Note: The addition of a protic co-solvent like ethanol (Entry 3) allows for hydrogen-bonding with the epoxide oxygen. This acts synergistically with the

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the attachment, deprotection, and cleavage of Benzyl methyl(oxiran-2-yl)carbamate on a solid support.

Solid-phase workflow for generating beta-amino alcohols via regioselective epoxide opening.

Protocol A: Solid-Phase Epoxide Ring Opening

-

Resin Preparation: Swell 1.0 g of amine-functionalized resin (e.g., Fmoc-deprotected Rink Amide resin, ~0.5 mmol/g loading) in anhydrous DMF for 30 minutes in a fritted SPPS syringe. Drain the solvent.

-

Reagent Activation: In a separate vial, dissolve 3.0 equivalents of Benzyl methyl(oxiran-2-yl)carbamate (1.5 mmol) and 0.5 equivalents of anhydrous

(0.25 mmol) in 5 mL of a 4:1 DMF/EtOH mixture. -

Coupling: Draw the activated solution into the syringe containing the resin. Agitate gently on an orbital shaker at 25°C for 8 hours.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL), MeOH (3 × 5 mL), and DCM (3 × 5 mL) to remove all unreacted monomers and catalyst salts.

-

Self-Validation Step: Perform a Kaiser test and a Chloranil test . Because the epoxide opening consumes a primary amine and generates a secondary amine, the Kaiser test must transition from positive (blue) to negative (yellow). To positively confirm the success of the reaction, the Chloranil test will turn blue/green, selectively detecting the newly formed secondary amine.

Protocol B: On-Resin Cbz Deprotection via Catalytic Transfer Hydrogenation (CTH)

Standard hydrogenolysis requires

-

Swelling: Swell the intermediate resin in DMF for 30 minutes.

-

Catalyst Addition: Add 10% Pd/C (20% w/w relative to the dry resin weight) suspended in 3 mL of DMF[4].

-

Hydrogen Donor: Add 20 equivalents of 1,4-cyclohexadiene (or ammonium formate) to the syringe[6].

-

Reaction: Agitate the suspension gently at room temperature for 4–6 hours. Crucial: Vent the syringe periodically by briefly opening the cap to release any built-up pressure from the in situ generation of hydrogen gas.

-

Purification: Drain the cocktail and wash the resin extensively with DMF, DCM, and 1% Acetic Acid in DMF. The acidic wash is critical for dissolving and removing trapped palladium particulates from the polymer matrix.

Protocol C: Cleavage and Isolation

-

Cleavage Cocktail: Treat the dried resin with 5 mL of a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5%

. -

Agitation: Shake at room temperature for 2 hours.

-

Isolation: Filter the liquid into a clean collection tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

-

Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add the concentrated solution dropwise into 15 mL of ice-cold diethyl ether to precipitate the free

-methyl

References

-

Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene." The Journal of Organic Chemistry. Available at: [Link]

-

Ghosh, A. K., Osswald, H. L., & Prato, G. "Syntheses of FDA Approved HIV Protease Inhibitors." PMC - NIH. Available at: [Link]

-

Luly, J. R., Dellaria, J. F., Plattner, J. J., Soderquist, J. L., & Yi, N. "A synthesis of protected aminoalkyl epoxides from alpha-amino acids." The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]